molecular formula C9H4ClF2NO B12069463 2-Chloro-5-(3,4-difluorophenyl)oxazole

2-Chloro-5-(3,4-difluorophenyl)oxazole

Cat. No.: B12069463
M. Wt: 215.58 g/mol
InChI Key: ZBQOKVBKQYSCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3,4-difluorophenyl)oxazole is a synthetic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro group at the second position and a difluorophenyl group at the fifth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-difluorophenyl)oxazole can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-(3,4-difluorophenyl)ethanone with an appropriate oxazole precursor under specific conditions. For instance, the use of a base such as potassium carbonate in a polar solvent like dimethylformamide can facilitate the cyclization reaction to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-difluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3,4-difluorophenyl)oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H4ClF2NO

Molecular Weight

215.58 g/mol

IUPAC Name

2-chloro-5-(3,4-difluorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H4ClF2NO/c10-9-13-4-8(14-9)5-1-2-6(11)7(12)3-5/h1-4H

InChI Key

ZBQOKVBKQYSCJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(O2)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.